molecular formula C22H26ClFN4O4S2 B2544892 4-(DIMETHYLSULFAMOYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215549-30-6

4-(DIMETHYLSULFAMOYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2544892
CAS No.: 1215549-30-6
M. Wt: 529.04
InChI Key: XHTMKLLZEFNSGX-UHFFFAOYSA-N
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Description

Its core structure comprises:

  • A benzamide backbone substituted with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 4-position.
  • A 4-fluoro-1,3-benzothiazol-2-yl moiety as one substituent on the benzamide nitrogen.
  • A morpholin-4-yl ethyl group as the second nitrogen substituent.
  • A hydrochloride salt formulation, likely enhancing solubility and bioavailability.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4S2.ClH/c1-25(2)33(29,30)17-8-6-16(7-9-17)21(28)27(11-10-26-12-14-31-15-13-26)22-24-20-18(23)4-3-5-19(20)32-22;/h3-9H,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTMKLLZEFNSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorine atom and the morpholine moiety. The final step involves the addition of the dimethylsulfamoyl group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable anticancer properties. The presence of the fluorine atom in the benzothiazole ring can enhance the compound's ability to inhibit tumor growth by interacting with specific targets involved in cancer cell proliferation.

  • Case Study : A study demonstrated that similar compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in drug development .

Antimicrobial Properties

The compound's sulfamoyl group may also impart antimicrobial activity. Sulfonamide derivatives have historically been used as antibiotics due to their ability to inhibit bacterial folate synthesis.

  • Case Study : A series of sulfamoyl derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into this compound's potential as an antimicrobial agent .

Neurological Applications

The morpholine component suggests potential applications in treating neurological disorders. Morpholine derivatives have been explored for their neuroprotective effects, which could be beneficial in conditions such as Alzheimer’s disease or other neurodegenerative disorders.

  • Research Insight : Studies on morpholine-based compounds have indicated their ability to cross the blood-brain barrier, making them suitable candidates for central nervous system-targeted therapies .

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Compound Name/ID Key Structural Features Synthesis Route (If Available) Potential Bioactivity Clues
Target Compound Benzamide, dimethylsulfamoyl, 4-fluoro-benzothiazole, morpholinylethyl, HCl salt Likely via amide coupling of sulfamoyl benzoic acid with substituted amines Kinase inhibition, antimicrobial (inferred)
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide () Benzamide, thiazole, imidazole-sulfanyl, fluoro substituent Unspecified, but likely involves nucleophilic substitution or Suzuki coupling Antifungal or antiviral (based on thiazole)
S-Alkylated 1,2,4-triazoles [10–15] () Triazole core, sulfonylphenyl, fluorophenyl, alkylated thioether Hydrazide + isothiocyanate → cyclization to triazole + S-alkylation Antimicrobial (common for triazoles)
5-(4-Sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones [7–9] () Triazole-thione, sulfonylphenyl, difluorophenyl Base-mediated cyclization of hydrazinecarbothioamides Enzyme inhibition (e.g., carbonic anhydrase)

Functional Group Impact on Properties

  • Sulfonamide vs.
  • Fluorine Substitution : The 4-fluoro group on the benzothiazole ring (target) vs. 2,4-difluorophenyl () suggests divergent electronic effects. Fluorine typically enhances metabolic stability and lipophilicity .
  • Morpholine vs. Thiazole : The morpholinylethyl group in the target compound likely improves solubility, whereas thiazole/imidazole moieties () may enhance metal-binding or π-stacking interactions .

Research Findings and Inferences

Spectral Characterization (Inferred)

While spectral data for the target compound are absent, analogous compounds in exhibit:

  • IR : Absence of C=O (1663–1682 cm⁻¹) in cyclized triazoles, replaced by C=S (1247–1255 cm⁻¹) .
  • NMR : Aromatic protons in the 7.0–8.5 ppm range (benzothiazole/fluorophenyl) and morpholine protons at ~3.5–4.0 ppm (CH₂-N) .

Biological Activity

The compound 4-(Dimethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Dimethylsulfamoyl group : Known for its role in enhancing solubility and bioavailability.
  • Benzothiazole moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
  • Morpholine ring : Often incorporated into drugs for its ability to enhance binding affinity to biological targets.

Molecular Formula

The molecular formula of the compound is C18H22FN3O2SC_{18}H_{22}FN_3O_2S, indicating a complex structure with multiple functional groups.

Physical Properties

PropertyValue
Molecular Weight353.45 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
  • Inhibition of Enzymatic Activity : The benzothiazole and sulfamoyl components may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, potentially mitigating oxidative stress in cells .
  • Antimicrobial Effects : Benzothiazole derivatives are often explored for their antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens .

Therapeutic Potential

  • Neuroprotective Agents : Due to the presence of the benzothiazole group, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease .
  • Cancer Treatment : Research indicates that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells .

Study 1: AChE Inhibition

In a study examining the AChE inhibitory activity of benzothiazole derivatives, compounds structurally related to our target compound showed promising results, indicating that modifications could enhance efficacy against neurodegenerative diseases .

Study 2: Antioxidant Activity

A series of benzothiazole-isothiourea derivatives were evaluated for their antioxidant properties. Some derivatives exhibited significant activity, suggesting that our compound may also possess similar benefits through free radical scavenging mechanisms .

Study 3: Antimicrobial Testing

Research on sulfamoyl benzamide derivatives revealed notable antimicrobial activities against various bacterial strains, highlighting the potential of our compound in developing new antimicrobial therapies .

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of this compound, given its multifunctional substituents?

Methodological Answer:
A multi-step synthetic route is typically required, prioritizing regioselective coupling reactions to address steric hindrance from the benzothiazole and morpholine moieties. Key steps include:

  • Sulfamoylation : Introduce the dimethylsulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C) .
  • Benzothiazole Functionalization : Optimize fluorination at the 4-position using selective electrophilic fluorinating agents (e.g., Selectfluor®) to minimize byproducts .
  • Purification : Employ gradient column chromatography and recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate high-purity intermediates.
    Validate each step using HPLC-MS (≥95% purity) and ¹H/¹³C NMR to confirm regiochemistry .

Basic: How should researchers characterize the compound’s physicochemical stability under varying storage and experimental conditions?

Methodological Answer:
Design accelerated stability studies using:

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C for 72 hours .
  • Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures and polymorphic transitions .
  • Hygroscopicity Testing : Monitor mass changes under controlled humidity (20–80% RH) using dynamic vapor sorption (DVS) .
    Quantify degradation products via LC-MS/MS and correlate stability data with molecular structure using QSAR models .

Advanced: How can contradictions in binding affinity data across different assay formats (e.g., SPR vs. ITC) be resolved?

Methodological Answer:
Address discrepancies by:

  • Assay Validation : Standardize buffer conditions (pH, ionic strength) and ligand immobilization techniques to minimize nonspecific binding .
  • Orthogonal Methods : Cross-validate with fluorescence polarization (FP) or microscale thermophoresis (MST) .
  • Statistical Analysis : Apply Bayesian inference to reconcile variability in kinetic parameters (e.g., Kd, kon) across platforms .
    Report confidence intervals and experimental uncertainties transparently .

Advanced: What computational approaches best predict the compound’s interaction with off-target proteins?

Methodological Answer:
Combine:

  • Molecular Docking : Use AutoDock Vina or Glide with flexible side-chain sampling to account for protein conformational changes .
  • Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to assess entropy-driven interactions .
  • Machine Learning : Train models on ChEMBL bioactivity data to predict off-target liabilities (e.g., kinase or GPCR panels) .
    Validate predictions with SPR-based selectivity screens .

Advanced: How to design ecotoxicological studies evaluating long-term environmental impacts on aquatic ecosystems?

Methodological Answer:
Follow tiered testing per OECD guidelines:

  • Acute Toxicity : Daphnia magna 48-hour EC₅₀ assays .
  • Chronic Exposure : 21-day fish embryo tests (FET) to assess developmental effects .
  • Bioaccumulation : Measure log Pow via shake-flask method and model food-chain transfer using EQC Model .
  • Metabolite Identification : Use HRMS to track transformation products in simulated wastewater .

Basic: What analytical techniques are critical for resolving the compound’s crystalline polymorphism?

Methodological Answer:

  • X-ray Diffraction (XRD) : Determine unit cell parameters and space group for each polymorph .
  • Solid-State NMR : Differentiate hydrogen-bonding networks via ¹H-¹³C CP/MAS .
  • Hot-Stage Microscopy : Monitor thermal phase transitions in real-time .
    Correlate polymorphism with solubility using powder dissolution assays (USP II apparatus) .

Advanced: How to systematically evaluate ADME properties in preclinical models?

Methodological Answer:

  • Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4 .
  • Metabolism : Incubate with human liver microsomes (HLM) + NADPH, identify metabolites via UHPLC-QTOF .
  • Excretion : Radiolabeled compound studies in rodents to quantify fecal/urinary elimination .
    Integrate data using GastroPlus® for in silico pharmacokinetic modeling .

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